5-acrylamido-2-hydroxybenzoic acid
Description
5-Acrylamido-2-hydroxybenzoic acid is a benzoic acid derivative featuring a hydroxyl group at the ortho position (C2) and an acrylamido substituent at the para position (C5).
Properties
IUPAC Name |
2-hydroxy-5-(prop-2-enoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-2-9(13)11-6-3-4-8(12)7(5-6)10(14)15/h2-5,12H,1H2,(H,11,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSAUUOOHVYERA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=C(C=C1)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192901 | |
| Record name | Poly(N-acryloyl-5-aminosalicylic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39839-49-1, 39833-78-8 | |
| Record name | Poly(N-acryloyl-5-aminosalicylic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-5-(prop-2-enamido)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-acrylamido-2-hydroxybenzoic acid typically involves the polymerization of 5-aminosalicylic acid with N-acryloyl chloride. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine. The reaction conditions, including temperature and time, are optimized to achieve high yields and desired molecular weights .
Industrial Production Methods: Industrial production of 5-acrylamido-2-hydroxybenzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to ensure consistency and quality of the final product. The polymer is then purified and processed into various forms, such as films, coatings, or powders, depending on its intended application .
Chemical Reactions Analysis
Types of Reactions: 5-acrylamido-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Various nucleophiles in the presence of a base, such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified chemical properties.
Substitution: Substituted polymers with new functional groups, enhancing their properties for specific applications.
Scientific Research Applications
5-acrylamido-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other functional polymers and materials.
Biology: Employed in the development of biocompatible materials for tissue engineering and drug delivery systems.
Medicine: Investigated for its potential use in controlled drug release, particularly for anti-inflammatory drugs.
Industry: Utilized in the production of coatings, adhesives, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-acrylamido-2-hydroxybenzoic acid is primarily attributed to its ability to interact with biological molecules and cells. The polymer can form hydrogen bonds and electrostatic interactions with proteins and other biomolecules, influencing their function and activity. Additionally, the polymer’s structure allows for the controlled release of active compounds, making it suitable for drug delivery applications .
Comparison with Similar Compounds
Structural and Functional Group Analysis
5-Amino-2-Hydroxybenzoic Acid
- Structure: Features an amino group (-NH₂) at C5 and a hydroxyl group (-OH) at C2.
- Properties: Molecular weight = 153.14 g/mol; exhibits basicity due to the amino group, which can participate in protonation or Schiff base formation .
- Applications: Serves as a precursor for Schiff bases (e.g., 5-[(E)-(2,6-dichlorobenzylidene)amino]-2-hydroxybenzoic acid), which are explored for antimicrobial activity .
5-Acrylamido-2-Hydroxybenzoic Acid
- Structure: Replaces the C5 amino group with an acrylamido (-NH-CO-CH₂-CH₂) moiety.
- Properties: Higher molecular weight (~195 g/mol estimated) and reduced basicity compared to the amino analog.
2-(2-Cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido) Benzoic Acid
- Structure: Contains a cyano (-C≡N) group and bulky tert-butyl substituents.
- Properties : Melting point = 200–203°C; IR peaks at 2220 cm⁻¹ (C≡N) and 1682 cm⁻¹ (C=O). The steric bulk enhances thermal stability but reduces solubility .
Drug-Likeness and Computational Predictions
- 5-Acrylamido-2-Hydroxybenzoic Acid: Predicted to comply with Lipinski’s rule (molecular weight <500, H-bond donors/acceptors <5/10). The acrylamido group may enhance membrane permeability compared to polar amino or cyano analogs .
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